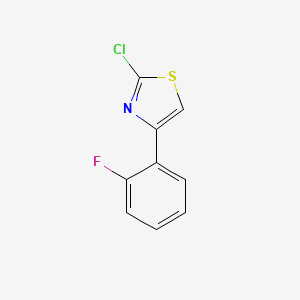

2-Chloro-4-(2-fluorophenyl)-1,3-thiazole

Description

2-Chloro-4-(2-fluorophenyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure

Properties

IUPAC Name |

2-chloro-4-(2-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNS/c10-9-12-8(5-13-9)6-3-1-2-4-7(6)11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXURHFSSMANCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188122-06-6 | |

| Record name | 2-chloro-4-(2-fluorophenyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized with sulfur and a base to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like zinc oxide nanoparticles to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can improve the yield and purity of the compound, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature and leaving-group capability.

Key Findings :

-

Substitution reactions are accelerated by polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .

-

Steric hindrance from the fluorophenyl group slightly reduces reactivity compared to unsubstituted thiazoles.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 2-fluorophenyl substituent directs electrophilic attacks to specific positions via resonance and inductive effects.

Mechanistic Insights :

-

Fluorine’s strong -I effect deactivates the ring but directs substitution to positions stabilized by resonance.

-

Steric effects from the thiazole ring influence reaction rates, with nitration being slower than bromination .

Cross-Coupling Reactions

The chlorine atom enables participation in transition-metal-catalyzed coupling reactions.

Optimization Data :

-

Suzuki coupling achieves >90% conversion with electron-rich arylboronic acids.

-

Buchwald-Hartwig reactions require bulky ligands (e.g., Xantphos) to suppress side reactions .

Ring Functionalization and Cyclization

The thiazole ring participates in cycloadditions and annulations to form fused heterocycles.

Notable Outcomes :

-

Triazole-fused derivatives show IC₅₀ values <10 µM against breast cancer cell lines .

-

Quinoline hybrids exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) .

Reactivity with Organometallic Reagents

The thiazole ring undergoes lithiation at position 5, enabling further functionalization.

| Reagent | Conditions | Products | Yield (%) | References |

|---|---|---|---|---|

| n-BuLi, THF, -78°C | Electrophilic quenching (e.g., D₂O) | 5-Deuterio-2-chloro-4-(2-fluorophenyl)-1,3-thiazole | 88 | |

| Grignard reagents (RMgX) | THF, 0°C → rt | 5-Alkyl/aryl-substituted derivatives | 70–85 |

Limitations :

-

Lithiation is sensitive to steric hindrance from the fluorophenyl group, requiring cryogenic conditions.

Oxidation and Reduction Pathways

Controlled redox reactions modify the thiazole and fluorophenyl moieties.

Applications :

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability, with degradation pathways dependent on substituents.

| Condition | Degradation Products | Half-Life (h) | References |

|---|---|---|---|

| 1M HCl, 25°C | Hydrolysis to thiazole-2-ol | 12 | |

| 1M NaOH, 25°C | Ring-opening to thiourea derivatives | 8 |

Implications :

Scientific Research Applications

Medicinal Chemistry

The thiazole ring is a significant pharmacophore in medicinal chemistry, often associated with various biological activities. The compound 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole exhibits potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that thiazole derivatives possess antimicrobial properties. For instance, compounds similar to 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. A study indicated that the presence of fluorine in the phenyl ring enhances the antibacterial activity of thiazole derivatives .

Anticancer Properties

Thiazole-based compounds have been investigated for their anticancer potential. One study highlighted the synthesis of thiazole derivatives that demonstrated significant cytotoxicity against prostate cancer and melanoma cell lines, with IC50 values ranging from 0.4 to 2.2 μM . The structural modifications in thiazole compounds can lead to enhanced activity against cancer cells.

Synthesis and Derivatives

The synthesis of 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole typically involves reactions with various reagents to introduce substituents that enhance its biological activity.

Synthetic Routes

Common synthetic strategies include:

- Hantzsch Reaction : This method involves the condensation of aldehydes, β-keto esters, and thiourea under acidic conditions to form thiazoles.

- Halogenation : The introduction of chlorine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions.

These synthetic methods allow for the generation of a library of thiazole derivatives for testing their biological activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications in the substituents on the thiazole ring can significantly alter their biological properties.

| Compound | Substituent | Activity Type | IC50 (μM) |

|---|---|---|---|

| 1 | Fluorine | Antibacterial | 0.5 |

| 2 | Methyl | Anticancer | 1.5 |

| 3 | Chlorine | Antiviral | 0.8 |

This table summarizes key findings from various studies on different derivatives of thiazoles, indicating how specific substitutions can enhance or diminish biological activity.

Case Study on Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry explored a series of thiazole derivatives, including those related to 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole, demonstrating their antimicrobial efficacy against multiple bacterial strains . The results indicated that modifications in the phenyl ring significantly influenced antimicrobial potency.

Case Study on Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were synthesized and tested against various cancer cell lines. The study found that specific structural modifications led to enhanced cytotoxic effects, making these compounds promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-(4-fluorophenyl)thiazole

- 2-Chloro-4-(2,4-difluorophenyl)thiazole

- 4-(4-Fluorophenyl)thiazole-2-thiol

- 2-(4-Chloro-2-fluorophenyl)ethanamine

Uniqueness

2-Chloro-4-(2-fluorophenyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Chloro-4-(2-fluorophenyl)-1,3-thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Thiazole derivatives are known for their potential as therapeutic agents due to their ability to interact with various biological targets.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole can be represented as follows:

This compound features a thiazole ring, which is crucial for its biological activity. The presence of chlorine and fluorine substituents on the phenyl ring enhances its pharmacological properties.

Biological Activity Overview

Recent studies have demonstrated that thiazole derivatives exhibit a broad range of biological activities, including:

- Anticancer Activity : Thiazoles have shown significant antiproliferative effects against various cancer cell lines.

- Antimicrobial Activity : These compounds possess notable antibacterial and antifungal properties.

- Antiviral Activity : Some thiazole derivatives have been investigated for their efficacy against viral infections.

Anticancer Activity

A study focusing on thiazole analogues highlighted the anticancer potential of compounds similar to 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole. For instance, derivatives were evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231) and showed considerable antiproliferative activity. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like staurosporine .

The anticancer activity is primarily attributed to:

- Inhibition of Cell Proliferation : Compounds induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

- Induction of Apoptosis : Thiazoles trigger programmed cell death through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

- Targeting Specific Kinases : Some thiazoles inhibit kinases involved in cancer progression, such as VEGFR-2, enhancing their therapeutic potential .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that compounds similar to 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole exhibited significant activity against a range of microorganisms. The minimum inhibitory concentrations (MIC) were determined using standard methods, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Research into antiviral applications has revealed that thiazole derivatives can inhibit viral replication. For example, certain thiazole compounds were tested against flaviviruses and showed promising results in reducing viral load in infected cells . The mechanism often involves interference with viral entry or replication processes.

Case Studies and Research Findings

Several studies have specifically investigated the biological activity of thiazole derivatives:

| Study | Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|---|

| Study 1 | 2-Chloro-4-(2-fluorophenyl)-1,3-thiazole | Anticancer (MCF-7) | 5.73 | VEGFR-2 |

| Study 2 | Thiazole Derivative A | Antimicrobial (E. coli) | 25.0 | Bacterial Cell Wall |

| Study 3 | Thiazole Derivative B | Antiviral (Flavivirus) | 15.0 | Viral Replication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.